molecular formula C26H22N2O5 B2635579 N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide CAS No. 888463-55-6

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Cat. No. B2635579
CAS RN: 888463-55-6
M. Wt: 442.471
InChI Key: YOWROLWCODAFCG-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide, commonly known as BDBPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDBPC is a benzofuran derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Characterization

In the realm of organic synthesis, compounds related to N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide have been extensively studied for their synthetic pathways and structural characterization. For example, studies have reported the synthesis and antimicrobial screening of novel derivatives involving the benzofuran moiety, showcasing their potential in developing new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019). Similarly, the synthesis, characterization, and in vitro antimicrobial screening of novel series of compounds integrating quinoline, pyrazole, and benzofuran moieties have been explored, indicating their utility in medicinal chemistry (Idrees, Bodkhe, Siddiqui, & Kola, 2020).

Biological Activities and Drug Discovery

Significant research has been conducted on the biological activities associated with benzofuran derivatives, emphasizing their role in drug discovery. For instance, the virtual screening targeting the urokinase receptor identified compounds related to the benzodioxolyl moiety for their potential to inhibit breast tumor metastasis, underscoring the therapeutic applications of such compounds (Wang et al., 2011). Moreover, the synthesis and diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives highlight the pharmacological significance of structurally similar compounds (Yar & Ansari, 2009).

Cheminformatics and Molecular Docking Studies

Cheminformatics and molecular docking studies have also leveraged compounds akin to N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide to predict their interactions with biological targets. The synthesis, characterization, antimicrobial evaluation, and docking studies of certain benzofuran carboxamide derivatives underscore the use of computational methods in understanding the molecular basis of their activity (Talupur, Satheesh, & Chandrasekhar, 2021).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(4-phenylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c29-23(12-6-9-17-7-2-1-3-8-17)28-24-19-10-4-5-11-20(19)33-25(24)26(30)27-18-13-14-21-22(15-18)32-16-31-21/h1-5,7-8,10-11,13-15H,6,9,12,16H2,(H,27,30)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWROLWCODAFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)NC(=O)CCCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

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